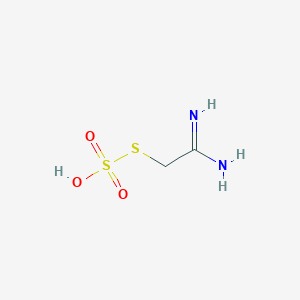
1-amino-1-imino-2-sulfosulfanylethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanethiol, amidino-, hydrogen thiosulfate typically involves the reaction of methanethiol with an amidino compound in the presence of thiosulfuric acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of methanethiol, amidino-, hydrogen thiosulfate may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
1-amino-1-imino-2-sulfosulfanylethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other sulfur-containing compounds.
Reduction: Reduction reactions may lead to the formation of simpler sulfur compounds.
Substitution: The amidino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a range of amidino derivatives.
Wissenschaftliche Forschungsanwendungen
1-amino-1-imino-2-sulfosulfanylethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in sulfur metabolism and enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.
Industry: It is utilized in various industrial processes, including the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which methanethiol, amidino-, hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The amidino group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. Additionally, the sulfur moiety can participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-amino-1-imino-2-sulfosulfanylethane can be compared with other similar compounds, such as:
Methanethiol: A simpler sulfur compound with a similar thiol group but lacking the amidino and thiosulfate components.
Thiosulfuric acid derivatives: Compounds that share the thiosulfuric acid backbone but differ in their substituents.
Amidino compounds: Molecules containing the amidino group but with different functional groups attached.
The uniqueness of methanethiol, amidino-, hydrogen thiosulfate lies in its combination of the amidino and thiosulfate groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
10319-70-7 |
|---|---|
Molekularformel |
C2H6N2O3S2 |
Molekulargewicht |
170.22 g/mol |
IUPAC-Name |
1-amino-1-imino-2-sulfosulfanylethane |
InChI |
InChI=1S/C2H6N2O3S2/c3-2(4)1-8-9(5,6)7/h1H2,(H3,3,4)(H,5,6,7) |
InChI-Schlüssel |
QRSSTPPWTDEGJW-UHFFFAOYSA-N |
SMILES |
C(C(=N)N)SS(=O)(=O)O |
Kanonische SMILES |
C(C(=N)N)SS(=O)(=O)O |
Key on ui other cas no. |
10319-70-7 |
Synonyme |
Thiosulfuric acid hydrogen S-(2-amino-2-iminoethyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















